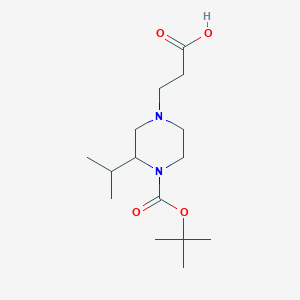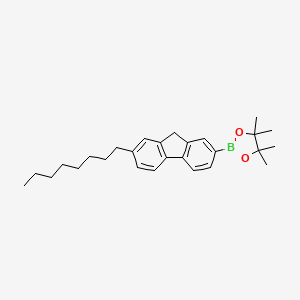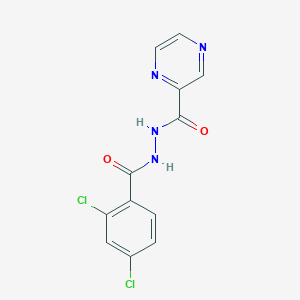
N'-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C12H8Cl2N4O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide typically involves the reaction of 2,4-dichlorobenzoyl chloride with pyrazine-2-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
N’-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorine atoms in the benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
N’-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antitubercular agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies involving enzyme inhibition and molecular interactions.
作用機序
The mechanism of action of N’-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by forming hydrogen bonds with active site residues. This interaction can disrupt the enzyme’s function, leading to its antimicrobial effects .
類似化合物との比較
Similar Compounds
Pyrazinamide: A well-known antitubercular agent with a similar pyrazine core.
2,4-Dichlorobenzoyl Hydrazine: Shares the dichlorobenzoyl group but lacks the pyrazine ring.
特性
CAS番号 |
500104-66-5 |
|---|---|
分子式 |
C12H8Cl2N4O2 |
分子量 |
311.12 g/mol |
IUPAC名 |
N'-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C12H8Cl2N4O2/c13-7-1-2-8(9(14)5-7)11(19)17-18-12(20)10-6-15-3-4-16-10/h1-6H,(H,17,19)(H,18,20) |
InChIキー |
SEIZGZQLOHKBLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)C2=NC=CN=C2 |
溶解性 |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)
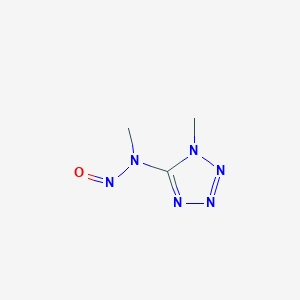
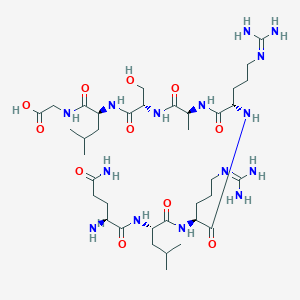
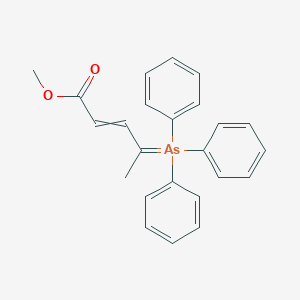
![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)
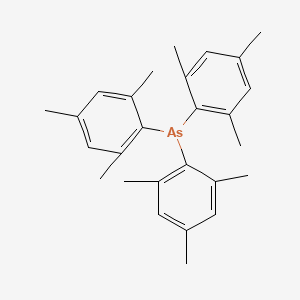
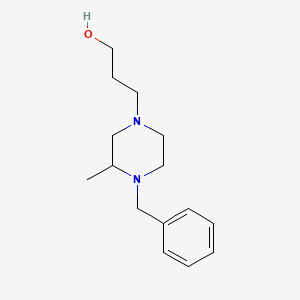
![3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B14173100.png)
![[(1-Butoxyhexyl)oxy]benzene](/img/structure/B14173107.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14173119.png)
